2-(Piperidin-4-yl)prop-2-enoic acid
Description
2-(Piperidin-4-yl)prop-2-enoic acid is a bicyclic organic compound featuring a piperidine ring fused to an α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety. The piperidine ring contributes basicity due to its secondary amine, while the conjugated double bond in the propenoic acid group enhances reactivity, enabling participation in Michael additions or serving as a pharmacophore in drug design .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-piperidin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h7,9H,1-5H2,(H,10,11) |
InChI Key |
UAOJPKGQLMPQKE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCNCC1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(piperidin-4-yl)prop-2-enoic acid but differ in key substituents, influencing their physicochemical and biological properties:
Key Observations:
- Polarity and Solubility: The carboxylic acid group in this compound increases water solubility compared to its ester analog (Ethyl 2-(piperidin-4-yl)acetate), which is more lipophilic .
- Hydrogen Bonding: The primary amine in 3-(4-aminophenyl)prop-2-enoic acid provides additional hydrogen-bonding capacity compared to the secondary amine in the piperidine derivative .
- Reactivity: The α,β-unsaturated system in propenoic acid derivatives facilitates electrophilic additions, whereas amide or ester analogs exhibit lower reactivity .
Hydrogen Bonding and Crystallinity
Evidence from hydrogen-bonding studies (e.g., graph set analysis) suggests that carboxylic acid-containing compounds like this compound form robust intermolecular networks, enhancing crystallinity compared to esters or amides .
Bioavailability and Permeability
- Ethyl 2-(piperidin-4-yl)acetate: The ester group improves blood-brain barrier (BBB) penetration due to increased lipophilicity (LogP ~1.5), as noted in similar compounds .
- 3-(4-Aminophenyl)prop-2-enoic acid: The primary amine may enhance interaction with biological targets (e.g., enzymes or receptors) but could also increase metabolic instability .
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